molecular formula C14H14FNO B1438263 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine CAS No. 1019474-96-4

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine

Cat. No.: B1438263
CAS No.: 1019474-96-4
M. Wt: 231.26 g/mol
InChI Key: NQRARIZCGBWPGN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(4-Phenoxyphenyl)ethan-1-amine: Lacks the fluoro group, which may result in different reactivity and biological activity.

    2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine: The position of the fluoro group can influence the compound’s properties and interactions.

    1-(3-Fluoro-4-phenyl)ethan-1-amine:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-(3-fluoro-4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRARIZCGBWPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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